N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that features a pyrazole ring, a cyclohexene ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
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Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
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Amide Formation: : The final step involves the reaction of the alkylated pyrazole with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Primary amines from the reduction of the amide group.
Substitution: Nitro or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its pyrazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the pyrazole ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit bioactivity against certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. The ethylamine side chain and the cyclohexene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide: Lacks the dimethyl substitution on the pyrazole ring.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide: Contains a benzene ring instead of a cyclohexene ring.
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of its pyrazole ring with a cyclohexene ring and an amide group. This specific arrangement of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-10-13(16-17(11)2)8-9-15-14(18)12-6-4-3-5-7-12/h3-4,10,12H,5-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVUELPGUFJYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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